ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0512992 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Continuous-Flow Synthesis
One significant application is in the Two-Step Continuous-Flow Synthesis of Benzocaine , showcasing a method for optimizing the production of benzocaine (ethyl p-aminobenzoate) through a continuous flow system. This process emphasizes advancements in pharmaceutical manufacturing, highlighting efficiency in the synthesis of widely used anesthetics (França et al., 2020).
Dyes and Pigments
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is foundational in the synthesis of Azo Dyes , particularly in the development of novel phenylazopyrimidone dyes. This synthesis process explores the chemical versatility of the compound for applications in creating dyes with specific absorption characteristics, contributing to the field of materials science (Karcı & Demirçalı, 2006).
Antifungal Applications
The compound's derivatives have been studied for their Antifungal Properties , particularly against Aspergillus species, demonstrating potential as a fungicide. This application is crucial for agricultural and food safety, where controlling fungal growth and toxin production is paramount (Chipley & Uraih, 1980).
Pharmaceutical Intermediates
The optimization of synthesis technology for derivatives of this compound for Industry Production underscores its importance as a pharmaceutical intermediate. This research focuses on improving yields and simplifying production methods, demonstrating the compound's role in streamlining pharmaceutical manufacturing processes (Qiao-yun, 2012).
Tableting Performance
Investigations into the Tableting Performance of p-Aminobenzoic Acid and Its Esters , including derivatives related to this compound, provide insights into pharmaceutical formulation. This research is key for understanding how the physical and chemical properties of substances affect their behavior in tablet form, relevant for drug delivery systems (Singaraju et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)11-5-8-13(17)14(9-11)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUZTAYGDMJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.